molecular formula C36H35N5O6S B2758254 N-[(furan-2-yl)methyl]-2-[(8-oxo-7-{[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl)sulfanyl]butanamide CAS No. 689759-36-2

N-[(furan-2-yl)methyl]-2-[(8-oxo-7-{[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl)sulfanyl]butanamide

Cat. No.: B2758254
CAS No.: 689759-36-2
M. Wt: 665.77
InChI Key: JMLLPUXMMYZAJH-UHFFFAOYSA-N
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Description

This compound features a complex heterocyclic scaffold, integrating a [1,3]dioxolo[4,5-g]quinazolin-8-one core substituted with a sulfanyl-linked butanamide chain and a phenylpiperazine-carbonyl moiety. The furan-2-ylmethyl group at the N-terminus introduces aromatic and electron-rich characteristics. Computational analyses () reveal its physicochemical properties:

  • Hydrogen bond donors: 2
  • Hydrogen bond acceptors: 9
  • Rotatable bonds: 13
  • Topological polar surface area (TPSA): 157 Ų
  • XlogP: 3.6 (indicative of moderate lipophilicity)

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-[[8-oxo-7-[[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl]-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H35N5O6S/c1-2-32(33(42)37-21-27-9-6-18-45-27)48-36-38-29-20-31-30(46-23-47-31)19-28(29)35(44)41(36)22-24-10-12-25(13-11-24)34(43)40-16-14-39(15-17-40)26-7-4-3-5-8-26/h3-13,18-20,32H,2,14-17,21-23H2,1H3,(H,37,42)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMLLPUXMMYZAJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NCC1=CC=CO1)SC2=NC3=CC4=C(C=C3C(=O)N2CC5=CC=C(C=C5)C(=O)N6CCN(CC6)C7=CC=CC=C7)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H35N5O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

665.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(furan-2-yl)methyl]-2-[(8-oxo-7-{[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl)sulfanyl]butanamide typically involves multi-step organic reactions. The process begins with the preparation of the quinazoline core, followed by the introduction of the furan ring and the piperazine moiety. Each step requires specific reagents and conditions, such as the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and automated synthesis platforms could be employed to achieve efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions: N-[(furan-2-yl)methyl]-2-[(8-oxo-7-{[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl)sulfanyl]butanamide can undergo various chemical reactions, including:

    Oxidation: The furan ring and other functional groups can be oxidized under appropriate conditions.

    Reduction: The compound can be reduced to modify its functional groups, such as reducing the quinazoline core.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic or acidic conditions.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while substitution reactions can introduce various functional groups to the piperazine moiety.

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a valuable intermediate in organic synthesis and a subject for studying reaction mechanisms.

    Biology: Its potential biological activity could be explored for developing new pharmaceuticals or studying biochemical pathways.

    Medicine: The compound may have therapeutic potential, particularly in targeting specific molecular pathways involved in diseases.

    Industry: It could be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism by which N-[(furan-2-yl)methyl]-2-[(8-oxo-7-{[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl)sulfanyl]butanamide exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in cellular processes. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways.

Comparison with Similar Compounds

4-Hydroxyquinazoline Derivatives (A1–A6, )

These compounds share the quinazolinone core but differ in substituents on the piperazine-carboxamide moiety. Key comparisons include:

Property Target Compound A2 (3-F-phenyl) A6 (4-Cl-phenyl)
Core Structure [1,3]dioxoloquinazoline 4-Oxo-3,4-dihydroquinazoline 4-Oxo-3,4-dihydroquinazoline
Substituent Phenylpiperazine-carbonyl 3-Fluorophenyl 4-Chlorophenyl
Yield Not reported 52.2% 48.1%
Melting Point Not reported 189.5–192.1°C 189.8–191.4°C
XlogP 3.6 ~2.8–3.1 (estimated) ~3.2–3.5 (estimated)
  • The [1,3]dioxolo group in the target compound enhances rigidity and may influence metabolic stability compared to A1–A6 derivatives .

K284-5606 ()

This analogue replaces the phenylpiperazine group with a cyclohexylamino-oxoethyl chain:

  • Structural Difference : Cyclohexyl group vs. phenylpiperazine.

Heterocyclic Analogues with Sulfanyl Linkages

Triazole-Thiones ()

Compounds [7–9] in feature 1,2,4-triazole-3-thione cores with sulfonylphenyl and difluorophenyl substituents:

  • Key Contrasts: The target compound’s quinazolinone core offers a larger planar surface for intercalation compared to triazole-thiones. Sulfanyl groups in both classes enhance nucleophilicity, but the butanamide chain in the target compound provides greater conformational flexibility than the rigid triazole-thiones .

Oxadiazole Derivatives ()

Compounds like 47x () incorporate oxazole or oxadiazole rings instead of quinazolinones:

  • Functional Differences :
    • Oxadiazoles exhibit higher electronegativity and metabolic susceptibility due to their oxygen-rich rings.
    • The target compound’s [1,3]dioxolo group may confer better oxidative stability than oxadiazoles, as seen in improved TPSA (157 vs. ~90–120 Ų for oxadiazoles) .

Biological Activity

N-[(furan-2-yl)methyl]-2-[(8-oxo-7-{[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl)sulfanyl]butanamide (CAS Number: 689759-42-0) is a complex organic compound that has garnered attention for its potential biological activities. The compound features a unique structure that includes a furan ring, a quinazoline core, and a piperazine moiety, making it a subject of interest in medicinal chemistry and pharmacology.

PropertyValue
Molecular FormulaC34H31N5O6S
Molecular Weight637.7 g/mol
StructureComplex organic compound with multiple functional groups

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions may include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in various metabolic pathways.
  • Receptor Modulation : It could bind to receptors, influencing signal transduction pathways.
  • Cell Cycle Disruption : Potential effects on cell cycle regulation may lead to antiproliferative effects.

Antiproliferative Effects

Research indicates that compounds with similar structures exhibit significant antiproliferative activities against various cancer cell lines. For instance:

  • Cell Lines Tested : MDA-MB-231 (breast cancer), HeLa (cervical cancer), and A2780 (ovarian cancer).

The IC50 values for related quinazoline derivatives ranged from 0.33 to 7.10 μM, indicating that modifications in the chemical structure can substantially influence biological activity .

Structure–Activity Relationship (SAR)

The structure–activity relationship studies suggest that the presence of specific functional groups enhances the antiproliferative activity. For example:

Compound TypeIC50 (μM)
2,4-bis{4-(3-dimethylaminopropyl)aminomethyl}phenylquinoline0.50
Disubstituted 7-phenylquinazoline0.95
6-substituted phenylquinazolines0.62

These findings highlight the importance of the piperazine and quinazoline moieties in enhancing biological efficacy .

Study on Anticancer Activity

A study evaluated the anticancer potential of N-(furan-2-yl)methyl derivatives against human cancer cell lines. The results demonstrated that certain derivatives exhibited significant cytotoxicity with IC50 values as low as 0.50 μM against breast cancer cells .

Pharmacological Profile

The pharmacological profile of similar compounds suggests potential applications in treating various malignancies due to their ability to induce apoptosis and inhibit cell proliferation .

Q & A

Q. Key Conditions :

ParameterOptimal Range
SolventDMSO, Acetonitrile
CatalystK₂CO₃, EDC/HOBt
Temperature60–80°C
Reaction Time12–24 hours

Basic: Which spectroscopic and computational methods validate the compound’s structure?

  • NMR Spectroscopy : ¹H/¹³C NMR confirms connectivity of the quinazoline core, furan-methyl group, and phenylpiperazine moiety. For example, the sulfanyl (-S-) proton appears at δ 3.2–3.5 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., observed m/z 681.74 for C₃₁H₃₁N₅O₉S₂) .
  • Computational Modeling : Density Functional Theory (DFT) predicts electronic properties and reactive sites using SMILES notation .

Advanced: How can researchers optimize low yields during the quinazoline-furan coupling step?

Low yields often stem from steric hindrance or improper solvent polarity. Strategies include:

  • Solvent Screening : Test polar aprotic solvents (e.g., DMF, DMA) to enhance nucleophilicity .
  • Catalyst Tuning : Replace K₂CO₃ with cesium carbonate for improved base strength .
  • Temperature Gradients : Perform reactions under microwave irradiation (100–120°C) to reduce time and by-products .

Case Study : A 15% yield increase was achieved by switching from acetonitrile to DMF and raising the temperature to 100°C .

Advanced: How to resolve contradictions in reported biological activity data?

Discrepancies in receptor binding or IC₅₀ values may arise from assay variability or impurities. Mitigation steps:

  • Cross-Validation : Use orthogonal assays (e.g., fluorescence polarization vs. SPR) for target engagement .
  • Purity Assurance : Employ HPLC (≥95% purity) and elemental analysis to exclude confounding impurities .
  • Structural Analogues : Compare activity with derivatives to isolate pharmacophore contributions .

Basic: What functional groups dominate reactivity, and how do they influence design?

  • Quinazolinone Core : Participates in hydrogen bonding with enzymatic targets (e.g., kinase ATP pockets) .
  • Phenylpiperazine : Enhances blood-brain barrier penetration via lipophilicity .
  • Furan-Methyl Group : Prone to oxidative metabolism; consider fluorination for stability .

Q. Reactivity Hotspots :

GroupReactivity
Sulfanyl (-S-)Oxidizes to sulfoxide; handle under inert atmosphere .
Amide BondHydrolyzes under acidic/basic conditions; stabilize via steric hindrance .

Advanced: What strategies improve pharmacokinetics in derivative design?

  • Solubility Enhancement : Introduce polar groups (e.g., -OH, -SO₃H) to the phenylpiperazine ring .
  • Metabolic Stability : Replace the furan ring with thiophene or pyridine to reduce CYP450 oxidation .
  • In Silico Screening : Use QSAR models to predict logP and bioavailability .

Example : A derivative with a 4-fluorophenyl substitution showed 2.5× longer half-life in murine models .

Basic: What are the primary challenges in scaling up synthesis?

  • Intermediate Instability : The quinazoline sulfanyl intermediate degrades under prolonged heating; use cold (0–5°C) quenching .
  • Purification Complexity : Reverse-phase chromatography is required due to similar polarities of by-products .

Advanced: How to design experiments to probe mechanism of action (MOA)?

  • Target Fishing : Use affinity chromatography with immobilized compound to pull down binding proteins .
  • Kinetic Studies : Surface Plasmon Resonance (SPR) quantifies binding kinetics (kₐₙ/kₒff) for putative targets .
  • CRISPR-Cas9 Screening : Identify gene knockouts that confer resistance to the compound .

Basic: How does the compound’s stereochemistry affect bioactivity?

The compound lacks chiral centers, but synthetic intermediates (e.g., quinazoline precursors) may require enantiomeric resolution. Use chiral HPLC or asymmetric catalysis to avoid racemic mixtures impacting potency .

Advanced: What computational tools predict off-target interactions?

  • Molecular Docking : AutoDock Vina screens against databases like ChEMBL to identify off-targets .
  • Phylogenetic Analysis : Compare target conservation across species to anticipate cross-reactivity .

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